1-(2-Chloroethyl)-2-phenylaziridine
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Overview
Description
1-(2-Chloroethyl)-2-phenylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group attached to the aziridine ring and a chloroethyl group at the nitrogen atom. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-2-phenylaziridine can be synthesized through several methods. One common approach involves the reaction of 2-phenylethylamine with ethylene oxide in the presence of a base, followed by chlorination of the resulting 2-phenylethylaziridine. The reaction conditions typically involve:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Chlorinating Agent: Thionyl chloride or phosphorus pentachloride
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-2-phenylaziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aziridine N-oxides.
Reduction: Reduction of the aziridine ring can lead to the formation of ethylamines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted aziridines.
Oxidation: Formation of aziridine N-oxides.
Reduction: Formation of ethylamines.
Scientific Research Applications
1-(2-Chloroethyl)-2-phenylaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a DNA cross-linking agent, which can be useful in studying DNA repair mechanisms.
Medicine: Explored for its anticancer properties due to its ability to alkylate DNA, leading to cell cycle arrest and apoptosis.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-2-phenylaziridine involves the formation of highly reactive intermediates that can alkylate nucleophilic sites in biological macromolecules. The chloroethyl group undergoes nucleophilic attack, leading to the formation of aziridinium ions, which can then react with DNA, proteins, and other cellular components. This alkylation process can result in DNA cross-linking, inhibition of DNA replication, and ultimately cell death.
Comparison with Similar Compounds
Carmustine (1,3-bis(2-chloroethyl)-1-nitrosourea): Used as an alkylating agent in chemotherapy.
Lomustine (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea): Another alkylating agent used in cancer treatment.
Sulfur Mustard (bis(2-chloroethyl) sulfide): A chemical warfare agent with similar alkylating properties.
Uniqueness: 1-(2-Chloroethyl)-2-phenylaziridine is unique due to its aziridine ring structure, which imparts high reactivity and specificity in chemical reactions. Unlike other alkylating agents, the presence of the phenyl group enhances its stability and allows for selective targeting of biological molecules.
Properties
CAS No. |
40371-19-5 |
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Molecular Formula |
C10H12ClN |
Molecular Weight |
181.66 g/mol |
IUPAC Name |
1-(2-chloroethyl)-2-phenylaziridine |
InChI |
InChI=1S/C10H12ClN/c11-6-7-12-8-10(12)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
WMACXBKTJOGZML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CCCl)C2=CC=CC=C2 |
Origin of Product |
United States |
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